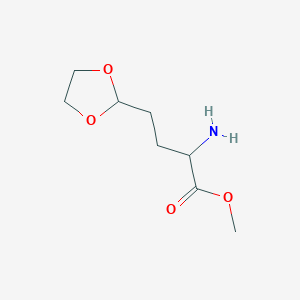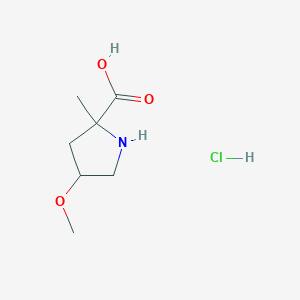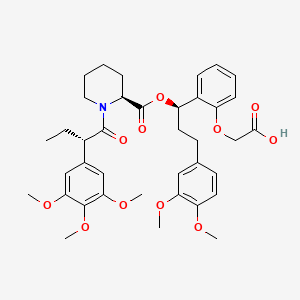![molecular formula C12H10N4O B1436500 1-(3-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-醇 CAS No. 650628-09-4](/img/structure/B1436500.png)
1-(3-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-醇
描述
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
In a study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .科学研究应用
合成和衍生物
- 该化合物参与合成新型二氢吡唑并[1,5-c]嘧啶-7(3H)-酮/-硫酮衍生物,显示出一系列生物活性,包括抗病毒、抗菌、抗肿瘤和抗炎作用 (Önal 等人,2008 年)。
- 它还用于创建 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物,表现出 A1 腺苷受体亲和力,可能用于心血管和神经治疗 (Harden 等人,1991 年)。
生物和药理活性
- 某些衍生物已显示出抗癌和抗 5-脂氧合酶剂特性,突出了它们在癌症和炎症治疗研究中的潜力 (Rahmouni 等人,2016 年)。
- 一些与该化合物相关的吡唑并[1,5-a]嘧啶-7-酮已被确定为无溃疡活性的非甾体抗炎药 (Auzzi 等人,1983 年)。
杂化化合物和潜在应用
- 已经合成了一种涉及该结构的杂化化合物,显示出有希望的生物活性和进一步药理探索的潜力 (Noh 等人,2020 年)。
抗菌活性
- 已经合成了具有显着抗菌和抗真菌活性的新型吡唑并[3,4-d]嘧啶衍生物,表明在解决传染病方面具有潜力 (Khobragade 等人,2010 年)。
安全和危害
While specific safety and hazard information for “1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
作用机制
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to be metabolized by aldehyde oxidase, suggesting potential similarities in the metabolic pathways .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity against selected human cancer cell lines .
生化分析
Biochemical Properties
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through histone modification . This inhibition can lead to changes in the chromatin structure and subsequently affect gene transcription. Additionally, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
The effects of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can alter cell growth and survival. Furthermore, it can impact gene expression by inhibiting histone demethylases, leading to changes in the transcriptional landscape of the cell . These effects on cellular metabolism and signaling pathways highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
At the molecular level, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of histone lysine demethylases (KDMs), which leads to changes in histone methylation patterns and gene expression . This compound binds to the active site of KDMs, preventing them from demethylating histone residues. Additionally, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may interact with other proteins and receptors, modulating their activity and contributing to its overall molecular effects . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may lead to immediate changes in gene expression and cellular signaling, while long-term exposure can result in more sustained effects on cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Additionally, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . The localization and accumulation of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in different tissues can influence its overall pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of nuclear localization signals (NLS) can facilitate its transport into the nucleus, where it can interact with chromatin and influence gene expression . Additionally, its accumulation in the mitochondria can affect mitochondrial function and cellular energy production.
属性
IUPAC Name |
1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRRZBOUJOGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365910 | |
| Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-09-4 | |
| Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)


![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)
![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)




![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

